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Isocytosine

Synthetic Biology Expanded Genetic Alphabet PCR Diagnostics

Sourcing a non-canonical nucleobase that maintains orthogonal base-pairing fidelity in expanded genetic systems is challenging. Isocytosine (2-aminouracil) is the definitive solution, enabling specific isoG:isoC pairing without cross-talk with canonical bases. Key differentiators: (i) a 1:1 tautomeric equilibrium yielding distinct N1- and N3-bound metal complexes (pKa ~6.0-6.5); (ii) a single Watson-Crick excited-state decay rate (~10^10 s^-1) for photostability studies; (iii) proven single-copy sensitivity in PCR-based detection workflows. Supplied with full analytical documentation, ensuring reproducibility for synthetic biology and prebiotic chemistry research.

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
CAS No. 155831-92-8
Cat. No. B114539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocytosine
CAS155831-92-8
Synonyms4-Pyrimidinol, 2,3-dihydro-2-imino- (9CI)
Molecular FormulaC4H5N3O
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)N
InChIInChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
InChIKeyXQCZBXHVTFVIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocytosine: Non-Canonical Nucleobase Overview


Isocytosine (CAS 155831-92-8), also known as 2-aminouracil, is a pyrimidine nucleobase isomer of cytosine [1]. Its primary scientific utility stems from its ability to form a specific, non-standard base pair with isoguanine (isoG) via three hydrogen bonds, analogous to the canonical guanine–cytosine (G–C) pair [2]. This property underpins its role as a foundational component in synthetic biology for developing expanded genetic alphabets [3]. Furthermore, isocytosine exhibits a dynamic tautomeric equilibrium between its N1–H and N3–H keto forms, which fundamentally alters its hydrogen-bonding pattern and distinguishes its behavior from that of guanine, whose canonical tautomer is remarkably more stable [4].

Why Isocytosine Cannot Be Replaced


Despite its structural resemblance to canonical nucleobases, substituting isocytosine with its close analogs cytosine or guanine is not feasible for applications that require a specific, orthogonal base-pairing system. While isocytosine pairs with isoguanine to form a unique three-hydrogen-bond complex [1], cytosine will pair with guanine, and guanine will pair with cytosine, creating cross-talk with the standard genetic alphabet and defeating the purpose of an expanded genetic code. Furthermore, the excited-state dynamics and photostability of isocytosine are distinct; its Watson–Crick tautomer exhibits a single excited-state decay rate (∼10¹⁰ s⁻¹) [2], and its keto form displays a sizeable energy barrier (∼1 eV) to cationic ground state decay after photoionization [3], properties not shared by cytosine or guanine. This unique combination of orthogonal base-pairing and differential photophysics makes isocytosine irreplaceable in studies of prebiotic chemistry and the development of semi-synthetic organisms.

Isocytosine Comparative Evidence


Orthogonal Base-Pairing with Isoguanine in PCR

Isocytosine (isoC) forms a specific, three-hydrogen-bond base pair with isoguanine (isoG) that is orthogonal to the canonical A–T and G–C pairs [1]. This property has been harnessed in polymerase chain reaction (PCR) applications to incorporate a quencher-labeled isoG for site-specific, multiplexed DNA detection, achieving sensitivity down to the single-copy level [2]. In contrast, cytosine cannot form this orthogonal pair, as it would bind with guanine from the target DNA, leading to non-specific signal and false positives.

Synthetic Biology Expanded Genetic Alphabet PCR Diagnostics

Tautomeric Equilibrium in the Solid State

In the solid state, isocytosine exists as an equal mixture of its N1–H and N3–H keto tautomers in a 1:1 ratio, as determined by X-ray crystallography [1]. This dynamic equilibrium starkly contrasts with the behavior of its structural analog, guanine, whose canonical keto tautomer is highly stabilized and predominant [2]. The presence of two equally populated tautomeric forms in isocytosine provides two distinct hydrogen-bonding donor/acceptor patterns, making it a versatile supramolecular synthon.

Tautomerism Nucleobase Chemistry Supramolecular Chemistry

Excited-State Decay Kinetics of Watson-Crick Tautomer

The Watson–Crick (WC) tautomer of isocytosine exhibits a single, fast excited-state decay with a rate of ∼10¹⁰ s⁻¹ [1]. This kinetic profile more closely resembles the photodynamics of guanine's WC form than that of cytosine [1]. In contrast, the enol tautomer of isocytosine decays much more slowly, with its fastest decay pathway being seven times slower than that of the WC form [1]. This distinct, tautomer-specific photophysical signature is a key differentiator for experimental studies tracking its behavior.

Photophysics Prebiotic Chemistry Excited State Dynamics

Metal Coordination: N1 vs. N3 Site Selectivity

Isocytosine presents two distinct metal-binding sites (N1 and N3) due to its tautomeric equilibrium. This leads to quantifiably different acidities of the resulting complexes. Deprotonation of the N3-bound Pd(II) and Pt(II) complexes occurs with calculated pKa values of 6.5 and 6.4, respectively, whereas the N1-bound isomers deprotonate at lower pKa values of 6.2 and 6.0 [1]. This site-specific pKa differentiation is a direct consequence of the tautomeric flexibility unique to isocytosine among simple pyrimidine nucleobases.

Bioinorganic Chemistry Metal-Nucleobase Interactions Medicinal Chemistry

Isocytosine Application Scenarios


Semi-Synthetic Organisms with an Expanded Genetic Alphabet

The primary and most validated application of isocytosine is as a non-standard component in an expanded genetic alphabet. Its ability to form a specific, orthogonal base pair with isoguanine (isoG:isoC) is the foundational requirement for creating functional third base pairs in DNA and RNA [1]. This orthogonal system has been successfully implemented in PCR and other molecular biology workflows to achieve site-specific labeling and detection with single-copy sensitivity, a feat impossible with the canonical A, T, G, C bases alone [2]. This application leverages isocytosine's unique hydrogen-bonding pattern, which is distinct from that of cytosine.

Photostability in Prebiotic Chemistry Models

Isocytosine's unique excited-state dynamics make it a valuable probe for understanding the photochemical selection of the canonical nucleobases. The Watson–Crick tautomer exhibits a single, well-defined excited-state decay rate of ∼10¹⁰ s⁻¹, which is distinct from the dynamics of both cytosine and the slower enol form of isocytosine itself [3]. Furthermore, upon photoionization, its keto form possesses a sizeable energy barrier (∼1 eV) that hinders relaxation to the ground state, a feature that suggests it is less photostable than cytosine under VUV radiation [4]. These quantifiable photophysical signatures allow researchers to directly compare its behavior to canonical bases in gas-phase and solution-phase experiments aimed at understanding the origins of the genetic code.

Tunable Metal Complexes for Bioinorganic Chemistry

The tautomeric equilibrium of isocytosine (1:1 ratio of N1–H and N3–H forms in the solid state) creates two chemically distinct metal-binding sites [5]. This leads to N1- and N3-bound Pt(II) and Pd(II) complexes with different pKa values for ligand deprotonation, quantified at 6.0/6.2 (N1) and 6.4/6.5 (N3) [6]. This site-specific acid-base chemistry is a direct and quantifiable consequence of the isocytosine scaffold. Researchers can exploit this property to design coordination compounds with precisely tuned charge and hydrogen-bonding capabilities, offering a level of control not possible with nucleobases that favor a single tautomeric state, such as guanine.

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